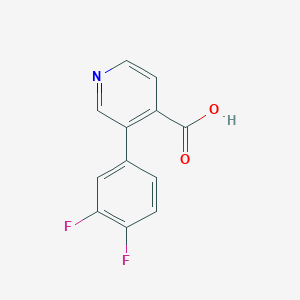

3-(3,4-Difluorophenyl)isonicotinic acid

Description

Contextual Framework of Pyridine (B92270) Carboxylic Acid Analogues in Chemical Biology

Pyridine carboxylic acids, which include isonicotinic acid (pyridine-4-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and picolinic acid (pyridine-2-carboxylic acid), are fundamental scaffolds in medicinal chemistry. chempanda.commdpi.com The pyridine ring, an aromatic and electron-deficient heterocycle, is a prevalent feature in numerous FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. chempanda.com The carboxylic acid group adds polarity and can act as a key interaction point, particularly in the inhibition of enzymes by coordinating with metal ions. chempanda.com

The versatility of the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. chempanda.com Derivatives of isonicotinic and nicotinic acid have been investigated for a wide array of therapeutic applications, including as antitubercular, anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.comgoogle.comresearchgate.netgoogle.com For instance, the well-known tuberculosis drug, Isoniazid (B1672263), is a derivative of isonicotinic acid. google.commdpi.com This established history underscores the importance of pyridine carboxylic acid analogues as privileged structures in the development of new bioactive molecules.

Rationale for Investigating Fluorine-Substituted Aromatic Systems in Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. prepchem.com The introduction of fluorine can profoundly alter a molecule's properties in several beneficial ways. Due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, fluorination can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. prepchem.com

Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and improve bioavailability. prepchem.com Fluorine atoms can also modulate the acidity or basicity of nearby functional groups and influence the conformation of the molecule, leading to stronger and more selective binding to its biological target. The presence of the difluorophenyl moiety in 3-(3,4-difluorophenyl)isonicotinic acid is therefore a deliberate design choice, intended to leverage these advantageous properties to create a potentially more potent and effective bioactive compound.

Overview of Scholarly Inquiry into Isonicotinic Acid and Nicotinic Acid Derivatives

The scientific literature contains a vast body of research on derivatives of isonicotinic and nicotinic acid. These compounds have been synthesized and evaluated for a broad spectrum of biological activities. Research has shown that derivatives of nicotinic acid are promising as anticancer agents, with some compounds demonstrating significant cytotoxic potential against various cancer cell lines. nih.gov

Similarly, isonicotinic acid derivatives have been the subject of extensive investigation, particularly in the context of infectious diseases. Beyond the foundational role of isoniazid in tuberculosis treatment, novel derivatives continue to be explored to combat drug-resistant strains. The scaffold has also been utilized to develop potent anti-inflammatory agents. google.com The attachment of different aromatic and heterocyclic rings to the isonicotinic acid core, as seen in this compound, is a common strategy to explore new chemical space and identify compounds with novel or improved therapeutic properties. This ongoing scholarly inquiry provides a strong foundation for the targeted investigation of new analogues like the one discussed herein.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIMGHPRDUOGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687323 | |

| Record name | 3-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262010-80-9 | |

| Record name | 4-Pyridinecarboxylic acid, 3-(3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262010-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Investigating the Role of the 3,4-Difluorophenyl Moiety

The introduction of fluorine atoms onto the phenyl ring dramatically alters its electronic properties. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect on the aromatic ring. mdpi.comnih.gov This effect can decrease the basicity of nearby functional groups. researchgate.net The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), which contributes to high metabolic stability. nih.govmdpi.com This increased stability is achieved by blocking sites susceptible to oxidative metabolism, a strategy that can improve a drug's half-life. tandfonline.comnih.gov The difluoromethyl group (CF2H), a related moiety, is noted for being less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor. researchgate.net

Fluorine substitution can significantly enhance a ligand's binding affinity for its target protein. tandfonline.com While the van der Waals radius of fluorine is similar to that of hydrogen, allowing for isosteric replacement without a significant increase in molecular size, its electronic nature is profoundly different. tandfonline.comresearchgate.net The highly polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups on a receptor, such as carbonyl (C=O) groups. nih.gov

Furthermore, the introduction of fluorine often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and access target sites. mdpi.comnih.gov This property, sometimes referred to as "polar hydrophobicity," arises because the C-F moiety is a poor hydrogen bond acceptor, which can block solvation by water. nih.gov This combination of enhanced lipophilicity and unique electronic interactions can lead to more effective and specific binding to a biological target. mdpi.comnih.gov

The electronic and steric effects of the 3,4-difluorophenyl group can directly translate to improved receptor binding affinity and specificity. Enhanced binding affinity has been observed in various classes of compounds where fluorine atoms are strategically placed. For instance, studies on tropane-based dopamine (B1211576) transporter (DAT) inhibitors have shown that bis(4-fluorophenyl) groups contribute to high-affinity binding. nih.gov The improved metabolic stability conferred by fluorination means the compound can persist longer in its active form, potentially leading to a more sustained interaction with the receptor.

Systematic Modifications of the Isonicotinic Acid Scaffold

The isonicotinic acid core is a versatile scaffold found in numerous biologically active compounds. nih.gov Its pyridine (B92270) ring and carboxylic acid group offer multiple points for chemical modification to fine-tune its pharmacological properties.

The carboxylic acid group is a common site for derivatization to alter a molecule's solubility, stability, and biological activity. nih.gov For isonicotinic acid, this has been extensively explored, leading to the development of important therapeutic agents.

Hydrazides and Hydrazones: The most well-known derivative is isonicotinic acid hydrazide, or isoniazid (B1672263), a cornerstone drug in tuberculosis treatment. mdpi.commdpi.com The hydrazide moiety can be further reacted with various aldehydes and ketones to form hydrazones, a class of compounds with a wide spectrum of biological activities, including antimicrobial and antitubercular effects. mdpi.comnih.gov SAR studies on these derivatives have shown that the nature of the substituent attached to the hydrazone's azomethine group (–NHN=CH–) is critical for activity. mdpi.com For example, increasing the lipophilicity of the molecule by adding acyl groups can sometimes enhance its ability to cross microbial membranes. wjbphs.com QSAR studies have also been employed to correlate the structural features of isonicotinic acid hydrazide derivatives with their antimycobacterial activity. researchgate.netbenthamdirect.comnih.gov

| Compound Type | Modification | Observed Activity | Reference |

|---|---|---|---|

| Isonicotinic Hydrazide | N'-tetradecanoyl-hydrazide | Higher activity against M. tuberculosis than isoniazid. | researchgate.net |

| Isonicotinic Hydrazone | Condensation with aromatic aldehydes | Significant antibacterial activity against Gram-positive and Gram-negative bacteria. | nih.gov |

| Isonicotinic Hydrazide | N'-octadecanoyl hydrazide | Higher activity against M. tuberculosis than isoniazid. | benthamdirect.com |

| Isonicotinic Hydrazide | Derivatives with bromo groups | Effective against M. tuberculosis. | benthamdirect.com |

Esters: Esterification of the carboxylic acid group is another common modification. Mutual prodrugs designed as esters of isonicotinic acid derivatives have shown potent antimycobacterial action. mdpi.com For example, a study on esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid found that phenyl, 4-chlorophenyl, 4-bromophenyl, and triclosan (B1682465) esters exhibited very low Minimum Inhibitory Concentration (MIC) values against M. tuberculosis. mdpi.com

| Parent Compound | Ester Group | MIC against M. tuberculosis (µM) | Reference |

|---|---|---|---|

| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid | 4-Chlorophenyl | ≤0.125 | mdpi.com |

| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid | Triclosan | ≤0.125 | mdpi.com |

| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid | Phenyl | 0.125 | mdpi.com |

| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid | 4-Bromophenyl | 0.125 | mdpi.com |

Amides and Imides: The carboxylic acid can also be converted to amides. Isonicotinamide is the simple amide of isonicotinic acid. wikipedia.org More complex amides and cyclic imides can be synthesized by reacting isonicotinic acid hydrazide with carboxylic acid anhydrides, which opens up further possibilities for creating derivatives with unique properties. scispace.com

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. nih.gov This makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The basicity and reactivity of the pyridine nitrogen are essential for the biological activity of many isonicotinic acid derivatives. nih.gov

Adding substituents to other positions on the pyridine ring can modulate its electronic properties and steric profile. For example, quantitative studies on 2-substituted isonicotinic acid hydrazides have shown that the antibacterial activity correlates with the electronic and steric effects of the substituent. nih.gov These modifications can influence how the molecule interacts with target enzymes or receptors. For instance, in certain 1,4-dihydropyridine (B1200194) derivatives, the aryl group at the 4-position of the dihydropyridine (B1217469) ring is a critical determinant of receptor binding affinity. researchgate.net Therefore, the placement and nature of the 3-(3,4-Difluorophenyl) group on the isonicotinic acid scaffold are expected to be a primary driver of its specific biological activity.

Computational Approaches in SAR/QSAR

Computational techniques have become indispensable in modern drug discovery, enabling the analysis of large datasets and the prediction of biological activities, thereby accelerating the identification of promising drug candidates. For 3-(3,4-Difluorophenyl)isonicotinic acid, these approaches are pivotal in elucidating the structural features crucial for its biological effects.

Molecular Descriptors in Activity Correlation (e.g., Topological Parameters)

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by calculating a variety of molecular descriptors that numerically represent different aspects of the molecule's topology, geometry, and electronic properties. In the context of isonicotinic acid derivatives, topological parameters have been shown to be important in governing their antimicrobial activity. benthamdirect.com

For this compound, a range of descriptors would be calculated to build a robust QSAR model. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices (e.g., Chi indices) and kappa shape indices, which have been significant in QSAR studies of other isonicotinic acid hydrazide derivatives. benthamdirect.com These parameters quantify the size, shape, and degree of branching of the molecule.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties, which in turn can affect its interaction with biological targets.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common steric descriptors that can be correlated with the binding affinity of the compound to a receptor pocket.

A hypothetical data table illustrating the types of molecular descriptors that would be calculated for a series of analogs of this compound is presented below. In a typical QSAR study, these descriptors would be correlated with experimentally determined biological activity (e.g., IC50 values) to develop a predictive model.

| Compound ID | R-Group Variation | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Dipole Moment (Debye) |

| 1 | H (parent) | 235.17 | 2.5 | 50.0 Ų | 3.5 |

| 2 | -CH3 | 249.20 | 2.9 | 50.0 Ų | 3.7 |

| 3 | -Cl | 269.62 | 3.1 | 50.0 Ų | 3.2 |

| 4 | -OH | 251.17 | 2.2 | 70.2 Ų | 4.1 |

This is a representative table. Actual values would be determined through computational software.

Predictive Modeling for Biological Activity

Once a set of molecular descriptors has been calculated for a series of compounds, various statistical and machine learning methods can be employed to build a predictive QSAR model. The goal of these models is to accurately predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

For this compound and its derivatives, several modeling techniques could be applied:

Multiple Linear Regression (MLR): This is a common statistical method used to establish a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). The resulting equation provides a straightforward interpretation of the contribution of each descriptor to the activity.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is a robust method for developing predictive models in such scenarios.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used in QSAR modeling. These methods can capture complex, non-linear relationships between molecular structure and biological activity, often leading to more accurate predictions. The development of multi-target QSAR models has been shown to be effective in predicting the antimicrobial activity of isonicotinic acid hydrazides. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model development. A well-validated QSAR model for this compound derivatives would be a valuable tool in the rational design of new analogs with enhanced biological activity.

Below is a hypothetical table showcasing the results of a predictive modeling study for a series of this compound derivatives against a specific biological target.

| Compound ID | Experimental pIC50 | Predicted pIC50 (MLR Model) | Predicted pIC50 (RF Model) |

| 1 | 6.2 | 6.1 | 6.3 |

| 2 | 6.8 | 6.7 | 6.8 |

| 3 | 5.9 | 6.0 | 5.8 |

| 4 | 7.1 | 7.0 | 7.2 |

This is a representative table illustrating the output of predictive models. Actual data would be generated from specific QSAR studies.

Mechanistic and Target Oriented Biological Investigations

Analysis of Mechanism of Action

In the absence of primary data on the biological targets of 3-(3,4-Difluorophenyl)isonicotinic acid, a detailed analysis of its mechanism of action cannot be conducted.

Non-Competitive and Allosteric Modulation

There is no evidence to suggest whether this compound acts as a non-competitive or allosteric modulator at any receptor. Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's response to the endogenous agonist. nih.govwikipedia.org Research into this mechanism is highly specific to both the compound and the receptor .

Ligand-Induced Conformational Changes in Biological Macromolecules

The binding of a ligand to a biological macromolecule, such as a receptor or enzyme, can induce significant changes in the protein's three-dimensional structure. nih.gov These conformational shifts are fundamental to the protein's function, governing processes like ion channel gating or signal transduction. Without knowing the biological target(s) of this compound, it is impossible to describe any specific ligand-induced conformational changes it may cause.

Influence on Cellular Signaling Cascades

Extensive literature searches did not yield specific research findings or data detailing the influence of this compound on cellular signaling cascades. While the broader class of isonicotinic acid derivatives has been studied for various biological activities, specific investigations into how this compound modulates key signaling pathways such as MAPK, PI3K/AKT, or others, have not been reported in the available scientific literature. Consequently, no data tables on this specific topic can be provided.

Preclinical in Vitro and in Vivo Pharmacological Evaluation Models

High-Throughput Screening and Assay Development

High-throughput screening (HTS) is a important methodology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to interact with specific biological targets. For a novel compound such as 3-(3,4-Difluorophenyl)isonicotinic acid, HTS would be the initial step to identify potential biological activities.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of a specific enzyme, a common mechanism for many therapeutic drugs. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should this compound be screened, its inhibitory potential against a panel of clinically relevant enzymes would be determined. Data from such assays would typically be presented in a table format, detailing the specific enzyme, the type of inhibition (e.g., competitive, non-competitive), and the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Hypothetical Data Table for Enzyme Inhibition Activity: This table is for illustrative purposes only as no specific data for this compound is available.

| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available |

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available |

| Matrix Metalloproteinase-9 (MMP-9) | Data not available | Data not available |

Receptor Binding and Functional Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace it. The data are often expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Following binding assays, functional assays are performed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist). These assays measure the downstream cellular responses following receptor interaction.

Hypothetical Data Table for Receptor Binding Affinity: This table is for illustrative purposes only as no specific data for this compound is available.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| G-protein coupled receptor X | Data not available | Data not available |

| Nuclear receptor Y | Data not available | Data not available |

Cell-Based Assays for Specific Biological Activities (e.g., Anti-fibrotic, Anti-proliferative)

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. To assess potential anti-fibrotic effects, researchers would typically use cell lines such as fibroblasts and measure markers of fibrosis, like collagen production or the expression of alpha-smooth muscle actin (α-SMA). For anti-proliferative activity, cancer cell lines would be treated with the compound, and cell viability or proliferation rates would be measured using assays like the MTT or BrdU assays. The results are usually reported as the half-maximal effective concentration (EC₅₀) or the half-maximal growth inhibitory concentration (GI₅₀).

Hypothetical Data Table for Cell-Based Activity: This table is for illustrative purposes only as no specific data for this compound is available.

| Cell Line | Biological Activity | IC₅₀ / EC₅₀ (µM) |

|---|---|---|

| Human Lung Fibroblasts (MRC-5) | Anti-fibrotic | Data not available |

| Human Breast Cancer (MCF-7) | Anti-proliferative | Data not available |

| Human Colon Cancer (HCT116) | Anti-proliferative | Data not available |

Assessment of Anti-Infective Potentials

The evaluation of a compound's ability to combat infectious agents is a critical area of preclinical research, especially given the rise of antimicrobial resistance.

Antimicrobial Activity against Bacterial Strains (e.g., Gram-Positive, MRSA)

To determine the antibacterial potential of this compound, it would be tested against a panel of clinically relevant bacterial strains. This would include both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The primary metric for antibacterial activity is the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Hypothetical Data Table for Antibacterial Activity: This table is for illustrative purposes only as no specific data for this compound is available.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Positive | Data not available |

| Methicillin-resistant S. aureus (MRSA) | Positive | Data not available |

| Escherichia coli (ATCC 25922) | Negative | Data not available |

Antifungal and Antimycobacterial Efficacy

The anti-infective screening would also extend to fungal pathogens and mycobacteria. The compound would be tested against common fungal strains like Candida albicans and Aspergillus fumigatus to determine its antifungal MIC. Furthermore, given the structural similarity to isonicotinic acid, a key component of the anti-tuberculosis drug isoniazid (B1672263), it would be of particular interest to evaluate the efficacy of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Hypothetical Data Table for Antifungal and Antimycobacterial Activity: This table is for illustrative purposes only as no specific data for this compound is available.

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans (ATCC 90028) | Fungus | Data not available |

| Mycobacterium tuberculosis (H37Rv) | Mycobacteria | Data not available |

Antiviral Spectrum and Potency (e.g., against Coronaviruses)

Detailed preclinical data regarding the specific antiviral spectrum and potency of this compound, particularly against coronaviruses, is not extensively available in publicly accessible scientific literature. Research into related isonicotinic acid derivatives has shown antiviral effects against various viruses. For instance, the derivative enisamium (B1194652) iodide has demonstrated inhibitory effects on influenza virus replication in both in vitro cell cultures and in vivo ferret models. nih.gov However, direct evidence and specific potency metrics such as EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for this compound against a broad panel of viruses, including SARS-CoV-2, have not been sufficiently documented in published studies. While structure-activity relationship studies of other chemical scaffolds have explored the impact of difluoro-substitutions on antiviral activity, this specific data for the isonicotinic acid backbone is not available. mdpi.com

Evaluation in Disease-Relevant Preclinical Models

Models for Neurological Disorders

The evaluation of this compound in established preclinical models for neurological disorders such as Alzheimer's disease or Parkinson's disease is not described in the current body of scientific literature. Preclinical research in this area typically employs a range of in vivo models to assess neuroprotective potential. These models include transgenic mice that express genes associated with familial Alzheimer's disease (e.g., APP, PSEN1) or toxin-induced models of Parkinson's disease (e.g., using MPTP or 6-OHDA) that replicate specific aspects of the disease pathology, such as dopaminergic neuron loss. nih.gov Standard assessments in these models involve behavioral tests to measure cognitive or motor function, followed by post-mortem histological and biochemical analysis of brain tissue to quantify markers of neurodegeneration and neuroinflammation. nih.gov Without specific studies on this compound, its potential efficacy in these complex disease models remains undetermined.

Antifibrotic Studies in Cellular and Animal Models

There is a lack of published research investigating the antifibrotic properties of this compound in preclinical models. The standard approach for evaluating potential antifibrotic agents involves both cellular and animal systems. In vitro, researchers often use cell lines like lung fibroblasts, which can be stimulated with pro-fibrotic factors such as transforming growth factor-beta (TGF-β1) to induce differentiation into myofibroblasts and subsequent collagen production. frontiersin.org The most common in vivo model for pulmonary fibrosis is the administration of bleomycin (B88199) to rodents, which induces lung injury followed by a fibrotic response characterized by excessive extracellular matrix deposition. thoracic.orgnih.gov Efficacy in this model is typically measured by assessing changes in lung histology, quantifying collagen content (e.g., via hydroxyproline (B1673980) assays), and measuring lung function. thoracic.org To date, no studies have reported the application of these models to test this compound.

Investigation of Anticancer Activity in Model Systems

The potential anticancer activity of this compound has not been specifically detailed in available preclinical research. The investigation of novel anticancer compounds typically begins with in vitro screening against a panel of human cancer cell lines to determine cytotoxic or cytostatic effects, often quantified by IC50 (half-maximal inhibitory concentration) values. nih.gov Promising compounds are then advanced to in vivo studies using models such as xenografts, where human cancer cells are implanted into immunodeficient mice to form tumors. nih.govmdpi.com The efficacy of the test compound is evaluated by its ability to inhibit tumor growth over time. nih.gov While derivatives of other heterocyclic compounds have been explored for their anticancer potential, specific data relating to the efficacy and mechanisms of this compound in these model systems are not present in the scientific literature.

Immunomodulatory Activity in Preclinical Models

There are no specific preclinical studies available that characterize the immunomodulatory activity of this compound. The assessment of immunomodulatory effects involves a variety of preclinical models designed to represent different aspects of immune response and disease. For autoimmune conditions, models like concanavalin (B7782731) A-induced liver injury are used to study T-cell hyperactivation. nih.gov The compound's effect on immune cell populations (such as T-cells, B-cells, and macrophages), cytokine production (e.g., TNF-α, IL-6, IL-10), and signaling pathways (e.g., PI3K-AKT) would be key parameters for evaluation. nih.govmdpi.com The absence of such studies means the potential for this compound to modulate immune responses remains unknown.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules with high accuracy. aps.org These methods allow for a detailed investigation of molecular orbitals, charge distribution, and reactivity, offering predictive power that complements experimental findings.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. mdpi.com DFT calculations are used to determine critical molecular-level descriptors for 3-(3,4-Difluorophenyl)isonicotinic acid, such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic parameters like atomic charge distributions. nih.govresearchgate.net

The application of DFT involves selecting appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) to solve the Kohn-Sham equations, which iteratively yield the ground-state electronic structure. nih.govmdpi.com These calculations provide a foundational understanding of the molecule's stability and structure-activity relationships. nih.gov For derivatives of isonicotinic acid, DFT is instrumental in optimizing the molecular structure and calculating various energetic and electronic properties that govern its behavior. researchgate.netmdpi.com

Table 1: Illustrative DFT Calculation Parameters

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometric Optimization | DFT/B3LYP/6-311G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | Predicted infrared (IR) and Raman spectra for structural confirmation. mdpi.com |

| Electronic Properties | DFT/B3LYP/6-311G(d,p) | HOMO-LUMO energies, dipole moment, and atomic charges. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO would likely be distributed over the electron-accepting pyridine (B92270) and carboxylic acid moieties. DFT calculations are the standard method for computing the energies of these orbitals and confirming that charge transfer occurs within the molecule. researchgate.netmalayajournal.org

Table 2: Representative Frontier Molecular Orbital Data for a Related Isonicotinohydrazide Compound

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.14 | Electron-donating capacity |

| LUMO | -1.63 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.51 | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Note: Data is illustrative and based on calculations for a related isonicotinohydrazide derivative mdpi.com.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. readthedocs.ionih.gov It illustrates the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.netresearchgate.net MEP maps are color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, the MEP map would reveal the most reactive sites. The electron-rich regions (red) are expected around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, identifying them as strong nucleophilic and hydrogen-bond accepting sites. researchgate.net The hydrogen atom of the carboxylic acid would appear as an electron-deficient (blue) region, highlighting its role as a hydrogen-bond donor. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. malayajournal.orgnih.gov

Molecules with significant charge separation, often found in donor-π-acceptor (D-π-A) systems, can exhibit nonlinear optical (NLO) properties. ripublication.com These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property valuable in optoelectronics and photonics. ripublication.comnih.gov Quantum chemical calculations can predict the NLO response of a molecule by computing its dipole moment (μ), polarizability (α), and first- and second-order hyperpolarizabilities (β and γ). ripublication.com

The structure of this compound, featuring an electron-donating difluorophenyl group connected to an electron-accepting isonicotinic acid moiety, suggests potential for NLO activity. Theoretical calculations using DFT or other methods can quantify its hyperpolarizability. ripublication.com A large hyperpolarizability value indicates a strong NLO response, suggesting the material could be a candidate for applications like second-harmonic generation (SHG). ripublication.com Studies on similar compounds have shown that theoretical predictions are effective in identifying promising NLO materials. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and how the resulting complex behaves over time. These methods are fundamental in drug discovery and design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov The process involves placing the ligand in various positions and conformations within the protein's active site and scoring the resulting poses based on their binding affinity or free energy. researchgate.net This allows for the identification of the most stable binding mode. rjptonline.org

For this compound, docking studies can be performed against various therapeutic targets. For instance, given that isonicotinic acid derivatives like isoniazid (B1672263) are known antitubercular agents, a relevant target could be the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov Docking simulations would predict the binding interactions, such as:

Hydrogen bonds: The carboxylic acid group and the pyridine nitrogen are likely to form hydrogen bonds with amino acid residues in the active site. rjptonline.org

Halogen bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding. rjptonline.org

Hydrophobic interactions: The phenyl and pyridine rings can engage in hydrophobic or π-stacking interactions with nonpolar residues. rjptonline.org

The results of these simulations, including the binding energy (often in kcal/mol), provide a quantitative measure of the ligand's affinity for the target, helping to prioritize compounds for further experimental testing. researchgate.netrjptonline.org

Binding Mode Analysis and Affinity Estimation

Binding mode analysis is a computational process aimed at predicting the preferred orientation of a molecule (a ligand) when it binds to a target protein. princeton.edu This analysis is crucial for understanding the basis of molecular recognition and for designing compounds with improved affinity and specificity. The primary technique used for this purpose is molecular docking, which computationally places the ligand into the active site of a protein and evaluates the fit. princeton.edu

The strength of this interaction is quantified through affinity estimation, where a scoring function calculates the binding energy. princeton.edu Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. These scoring functions assess various non-covalent interactions, including:

Hydrogen Bonds: Critical for specificity and anchoring the ligand within the binding pocket. nih.gov

Van der Waals Interactions: These are the primary driving forces for binding, especially with hydrophobic residues. nih.gov

π-π Interactions: Stacking interactions between aromatic rings of the ligand and protein residues can significantly stabilize the complex. nih.gov

Electrostatic Interactions: The electrostatic contribution to the desolvation of the binding site can finely tune the differences in inhibitory potency among a series of compounds. nih.gov

In the analysis of a compound like this compound, docking simulations would identify key amino acid residues in the target's active site that form significant interactions. For instance, studies on other molecular classes have shown that specific residues are consistently involved in anchoring ligands. nih.gov The results of such an analysis are often presented in a table detailing the binding affinity and the specific residues involved.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Bond Distance (Å) |

|---|---|---|---|---|

| Compound A | -9.086 | MET742 | Hydrogen Bond | 3.33 |

| Compound A | -9.086 | PHE221 | π-π Stacking | N/A |

| Compound B | -8.541 | TRP224 | π-π Stacking | N/A |

| Compound B | -8.541 | LEU694 | Hydrophobic | N/A |

Conformational Dynamics and Stability Studies

While molecular docking provides a static picture of the binding event, conformational dynamics studies offer a view of the system's behavior over time. The principal method for this is molecular dynamics (MD) simulation, which calculates the motion of atoms in the ligand-protein complex, providing insights into its stability and flexibility. mdpi.com

MD simulations can reveal:

Complex Stability: By monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions, researchers can assess whether the ligand remains stably bound in the active site or if the complex is unstable. A stable complex will show minimal fluctuations in its structure over the course of the simulation.

Interaction Persistence: These simulations show which key interactions, such as hydrogen bonds, are maintained consistently over time, highlighting the most critical bonds for stable binding. nih.gov

Role of Solvent: MD simulations explicitly include water molecules, allowing for the analysis of their role in mediating ligand-protein interactions and stabilizing the complex. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these dynamic adjustments, which are often crucial for biological function.

The binding energy can be calculated across the simulation trajectory to provide a more accurate estimation of binding affinity, accounting for the dynamic nature of the system and the influence of the solvent. mdpi.com The higher the binding energy, the more stable the system is considered. mdpi.com

| System | Simulation Time (ns) | Average RMSD (Å) | Average Binding Energy (kJ/mol) | Key Stable Interactions |

|---|---|---|---|---|

| Protein-Ligand Complex | 100 | 1.5 ± 0.3 | -150.5 | Hydrogen bond with SER120 |

| Apo-Protein (unbound) | 100 | 1.2 ± 0.2 | N/A | N/A |

| Protein-Ligand Complex B | 150 | 2.1 ± 0.5 | -125.8 | Hydrophobic contact with ILE55 |

In Silico Screening and Drug Design Paradigms

In silico screening, or virtual screening, is a computational strategy used in the early stages of drug discovery to search vast libraries of chemical compounds and identify those that are most likely to bind to a drug target. princeton.edumdpi.com This approach significantly narrows down the number of candidates for experimental testing. For a scaffold like this compound, virtual screening could be used to explore derivatives with potentially enhanced activity.

There are two main paradigms for virtual screening:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS uses molecular docking to systematically fit each compound from a library into the active site. princeton.edu The compounds are then ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further investigation. princeton.edu

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but there are known active molecules, LBVS can be used. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. Techniques like pharmacophore modeling identify the essential chemical features of known active compounds, and this model is then used as a template to search for new molecules with the same features. frontiersin.org

The virtual screening process is often coupled with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters. princeton.edu These filters predict the "drug-likeness" of compounds, eliminating those with undesirable properties, such as poor solubility or potential toxicity, early in the process. nih.govprinceton.edu This integrated approach allows researchers to prioritize compounds that not only have high predicted affinity but also a favorable pharmacokinetic profile, increasing the probability of success in later developmental stages. nih.gov

| Step | Description | Methodology | Outcome |

|---|---|---|---|

| 1. Library Preparation | Collection and preparation of a large database of chemical compounds. | Retrieval from databases (e.g., TargetMol), 3D structure generation. | A library of >1,000,000 compounds. |

| 2. Target Preparation | Preparation of the 3D protein structure for docking. | Protonation, energy minimization. | A refined protein structure. |

| 3. Virtual Screening | Docking the entire library against the protein target. | Molecular Docking (e.g., AutoDock Vina). | Ranked list of compounds by binding score. |

| 4. Post-Screening Filtering | Applying filters to remove non-drug-like compounds. | ADMET prediction, Lipinski's Rule of Five. | A smaller, refined list of potential hits. |

| 5. Hit Selection | Visual inspection and selection of the most promising candidates. | Analysis of binding modes and interactions. | A final set of 10-50 compounds for experimental validation. |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shift Analysis

While specific experimental data for 3-(3,4-Difluorophenyl)isonicotinic acid is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the isonicotinic acid core and the 3,4-difluorophenyl substituent.

Proton (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine (B92270) and the phenyl rings.

Pyridine Ring Protons: The isonicotinic acid moiety contains three aromatic protons. The proton at the C2 position (H2), adjacent to the nitrogen, is expected to be the most deshielded, appearing at the lowest field (highest ppm value), likely as a singlet or a narrow doublet. The proton at C6 (H6) would also be downfield, appearing as a doublet. The proton at C5 (H5) would appear as a doublet of doublets, coupled to both H2 and H6, though in a 3,4-disubstituted pyridine like this, the pattern simplifies. The proton adjacent to the carboxyl group (H5) and the proton on the opposite side (H2) are expected to be distinct. The signal for the carboxylic acid proton (-COOH) would appear as a broad singlet at a very downfield chemical shift, typically above 10-12 ppm, and its position can be sensitive to solvent and concentration.

Difluorophenyl Ring Protons: The 3,4-difluorophenyl group has three aromatic protons. Their signals will be more complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the C2' position, flanked by the pyridine ring and a fluorine atom, would likely appear as a doublet of doublets. The proton at C5', between a fluorine and a hydrogen, would also show complex splitting. The proton at C6' would appear as a multiplet.

Carbon (¹³C-NMR) Spectroscopy: The ¹³C-NMR spectrum would provide information on all twelve carbon atoms in the molecule.

Pyridine Ring Carbons: The carbon of the carboxylic acid group (C=O) is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The quaternary carbon (C4) attached to the carboxyl group and the carbon (C3) attached to the phenyl ring will also be identifiable. The carbons attached to the nitrogen atom (C2, C6) will be significantly deshielded.

Difluorophenyl Ring Carbons: The two carbons directly bonded to fluorine atoms (C3' and C4') will exhibit large, characteristic C-F coupling constants, appearing as doublets in the proton-decoupled spectrum. The other four carbons of the phenyl ring will show smaller H-F and H-H couplings.

Predicted NMR Data for this compound

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) | ||

|---|---|---|---|

| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |

| H (Carboxyl) | >12.0 (broad s) | C (Carboxyl) | ~168 |

| H2 (Pyridine) | ~8.8 (s) | C2 (Pyridine) | ~152 |

| H6 (Pyridine) | ~8.7 (d) | C3 (Pyridine) | ~145 |

| H5 (Pyridine) | ~7.8 (d) | C4 (Pyridine) | ~142 |

| H2' (Phenyl) | ~7.6 (m) | C5 (Pyridine) | ~122 |

| H5' (Phenyl) | ~7.5 (m) | C6 (Pyridine) | ~150 |

| H6' (Phenyl) | ~7.4 (m) | C1' (Phenyl) | ~135 |

| C2' (Phenyl) | ~125 (d, JC-F) | ||

| C3' (Phenyl) | ~150 (dd, JC-F) | ||

| C4' (Phenyl) | ~151 (dd, JC-F) | ||

| C5' (Phenyl) | ~119 (d, JC-F) | ||

| C6' (Phenyl) | ~118 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbons (³J-coupling). This would be crucial for tracing the connectivity of protons within the pyridine ring (H5 to H6) and within the difluorophenyl ring (H5' to H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C-NMR spectrum.

Infrared (IR) and Mass Spectrometry for Compound Identification

IR spectroscopy and mass spectrometry provide complementary data for compound identification, focusing on functional groups and molecular weight, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands indicative of its functional groups. orgchemboulder.comspectroscopyonline.com

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations would appear as a series of sharp peaks around 3100-3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent in the 1720-1680 cm⁻¹ region. spectroscopyonline.com Its exact position can be influenced by conjugation with the pyridine ring.

C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) for both the pyridine and phenyl rings would result in several bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations of the difluorophenyl group are expected in the 1300-1100 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic acid) | 1720 - 1680 | Strong |

| C=C / C=N (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-F (Aryl fluoride) | 1300 - 1100 | Strong |

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and valuable information about the compound's fragmentation pattern, aiding in structural confirmation. For this compound (C₁₂H₇F₂NO₂), the calculated monoisotopic mass is 249.0445 Da.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 249. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Fragmentation Pattern: Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH), resulting in a fragment at [M-17]⁺.

Loss of the entire carboxyl group (-COOH), leading to a significant peak at [M-45]⁺.

Cleavage at the bond between the two aromatic rings, generating fragments corresponding to the difluorophenyl cation and the isonicotinoyl cation.

X-ray Crystallography in Understanding Ligand-Protein Complexes

While no specific crystal structure of this compound complexed with a protein is publicly available, the principles of X-ray crystallography provide a powerful framework for understanding how such a molecule would interact with a biological target. mdpi.comnih.gov X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. mdpi.com

In the context of drug discovery, co-crystallizing a ligand like this compound with its target protein can reveal the exact binding mode, orientation, and key intermolecular interactions within the protein's active site. nih.gov

Interaction Potential: The structure of this ligand suggests several potential interactions with a protein active site.

The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong electrostatic interactions with basic amino acid residues like lysine (B10760008) or arginine, or with polar residues like serine or threonine.

The pyridine nitrogen acts as a hydrogen bond acceptor, allowing for interaction with hydrogen bond-donating residues such as tyrosine or asparagine.

The difluorophenyl ring can participate in various interactions. The fluorine atoms can form halogen bonds or specific polar interactions. The aromatic ring itself can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in hydrophobic interactions within a nonpolar pocket of the active site.

By providing an atomic-level map of these interactions, X-ray crystallography is an invaluable tool for structure-based drug design, enabling the rational optimization of ligands to improve their potency and selectivity. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Next-Generation Analogues with Enhanced Selectivity

A primary objective in modern drug development is the creation of analogues with superior selectivity towards their intended biological targets. This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. For 3-(3,4-Difluorophenyl)isonicotinic acid, the development of next-generation analogues will likely focus on systematic structural modifications to fine-tune its interaction with specific targets.

Researchers will likely explore the structure-activity relationships (SAR) by modifying both the difluorophenyl and isonicotinic acid moieties. researchgate.netmdpi.comnih.govnih.gov Key areas of exploration may include:

Positional Isomerism: Investigating the impact of altering the substitution pattern on the phenyl ring (e.g., 2,4-difluoro or 3,5-difluoro) to optimize binding pocket interactions.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) or modifying the pyridine (B92270) ring to modulate pKa and hydrogen bonding capacity.

Introduction of Additional Functional Groups: The addition of small alkyl, alkoxy, or halogen groups to either ring system could probe for additional binding interactions and enhance selectivity.

The following table outlines potential structural modifications and their rationale for enhancing selectivity:

| Modification Strategy | Rationale | Potential Impact on Selectivity |

| Altering the fluorine substitution pattern on the phenyl ring. | To optimize interactions with specific amino acid residues in the target's binding pocket. | May increase affinity for the primary target while reducing binding to off-targets. |

| Bioisosteric replacement of the carboxylic acid group. | To modify the acidity and hydrogen bonding capabilities of the molecule. | Could lead to more specific interactions with the target's active site. |

| Introduction of small functional groups on the pyridine or phenyl ring. | To explore additional binding pockets and steric constraints within the target. | Can fine-tune the overall shape and electronic distribution of the molecule for improved selectivity. |

These synthetic efforts, coupled with high-throughput screening and detailed biological evaluation, will be instrumental in identifying next-generation analogues of this compound with a more refined and potent pharmacological profile.

Exploring Multi-Targeted Pharmacological Profiles

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by a multi-target approach, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govnih.govdrugs.comresearchgate.netresearchgate.net The rationale behind multi-targeted drugs is that they can modulate multiple pathological pathways simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.

The inherent structural features of this compound make it a promising scaffold for the design of multi-kinase inhibitors. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the difluorophenyl group can be tailored to interact with specific regions of the ATP-binding pocket of various kinases.

Future research in this area would involve:

Kinase Panel Screening: Evaluating the inhibitory activity of this compound and its analogues against a broad panel of kinases to identify potential multi-targeting profiles.

Structure-Based Design: Utilizing the crystal structures of desired kinase targets to guide the design of derivatives that can effectively interact with the active sites of multiple kinases.

Cellular and In Vivo Studies: Assessing the efficacy of potential multi-target compounds in relevant disease models to validate their therapeutic potential.

The table below presents a hypothetical exploration of multi-target profiles for derivatives of this compound:

| Derivative Class | Potential Kinase Targets | Therapeutic Area |

| Aminopyridine derivatives | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Cancer |

| Hydrazide derivatives | Serine/Threonine Kinases (e.g., BRAF, MEK) | Cancer, Inflammatory Diseases |

| Amide derivatives | Cyclin-Dependent Kinases (CDKs) | Cancer |

By strategically designing derivatives that can interact with multiple key signaling proteins, researchers can unlock the potential of the this compound scaffold to address complex diseases with a single therapeutic agent.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. escholarship.orgresearchgate.net These computational tools can analyze vast datasets to predict the properties of new molecules, thereby accelerating the design-make-test-analyze cycle and reducing the costs associated with bringing a new drug to market.

For this compound, AI and ML can be applied in several key areas of optimization:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel analogues before they are synthesized.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency and low toxicity.

Reaction Optimization: ML can be used to predict the optimal reaction conditions for the synthesis of new derivatives, improving yields and reducing waste.

The following table illustrates the potential applications of AI and ML in the optimization of this compound:

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Development of predictive models that correlate the structural features of analogues with their biological activity. | Rapid identification of promising candidates for synthesis and testing. |

| Generative Adversarial Networks (GANs) for De Novo Design | Use of generative models to create novel chemical structures with desired pharmacological profiles. | Discovery of novel and potent analogues with improved drug-like properties. |

| Predictive ADMET Modeling | In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity of virtual compounds. | Prioritization of compounds with favorable pharmacokinetic profiles for further development. |

By harnessing the power of AI and machine learning, the development of optimized drug candidates based on the this compound scaffold can be significantly accelerated, leading to the faster identification of promising new therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Difluorophenyl)isonicotinic acid, and how do yields compare?

- Methodology : A two-step approach is commonly employed:

Friedel-Crafts acylation : React isonicotinic acid derivatives with 3,4-difluorobenzoyl chloride under anhydrous conditions (e.g., AlCl₃ catalysis in dichloromethane at 0–5°C). This step achieves ~40–50% yield, with purity dependent on rigorous exclusion of moisture .

Hydrolysis : Treat the intermediate with aqueous NaOH (2M) at 60°C for 6 hours to yield the final carboxylic acid. Yield improvements (up to 72%) are possible using microwave-assisted synthesis .

- Key Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometric control and inert atmospheres.

Q. How can structural characterization be optimized for this compound?

- Analytical Techniques :

- NMR : ¹H and ¹⁹F NMR in DMSO-d₆ to resolve aromatic proton splitting patterns and confirm fluorine substitution .

- Mass Spectrometry : ESI-MS (negative ion mode) to detect [M-H]⁻ peaks (theoretical m/z: 265.04) .

- XRD : Single-crystal X-ray diffraction to validate the planar geometry of the isonicotinic core and fluorine spatial orientation .

Q. What stability considerations are critical for storage and handling?

- Degradation Risks : Hydrolysis of the carboxylic acid group under high humidity or basic conditions.

- Storage : Store in airtight containers under nitrogen at -20°C, away from light. Use desiccants to mitigate moisture .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved?

- Case Study : Discrepancies in yields (32% vs. 72%) for analogous compounds (e.g., 3-(4-chlorobenzoyl)isonicotinic acid) arise from:

Catalyst Selection : AlCl₃ vs. FeCl₃ (latter reduces side reactions but lowers reactivity).

Reaction Time : Prolonged reaction times (>24 hours) favor decomposition .

- Resolution : Use design-of-experiments (DoE) to optimize temperature, catalyst loading, and solvent polarity.

Q. What strategies mitigate fluorescence quenching in biological assays?

- Issue : The 3,4-difluorophenyl group may interfere with fluorescence-based assays due to electron-withdrawing effects.

- Solutions :

Derivatization : Convert the carboxylic acid to an amide (e.g., using EDC/NHS coupling) to reduce polarity and enhance photostability .

Alternative Probes : Pair with non-fluorescent tags (e.g., biotin) for streptavidin-based detection .

Q. How does fluorination position (3,4- vs. 2,4-) impact reactivity in cross-coupling reactions?

- Comparative Data :

- 3,4-Difluoro : Higher electrophilicity at the C2 position due to ortho-fluorine electron withdrawal, favoring Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- 2,4-Difluoro : Reduced steric hindrance but lower electronic activation for nucleophilic substitution .

Q. What computational methods predict metabolic pathways for this compound?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.